molecular formula C16H22O2 B14294888 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane CAS No. 129454-82-6

2-[(5-Phenylpent-4-en-1-yl)oxy]oxane

Cat. No.: B14294888
CAS No.: 129454-82-6
M. Wt: 246.34 g/mol
InChI Key: IYOUEYMYPAUREE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane typically involves the reaction of 5-phenylpent-4-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which is then deprotected to yield the desired oxane compound. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Phenylpent-4-en-1-yl)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the phenylpent-4-en-1-yl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized oxane derivatives.

Scientific Research Applications

2-[(5-Phenylpent-4-en-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylpent-4-en-1-yl group may play a role in binding to specific sites, while the oxane ring can influence the compound’s overall stability and reactivity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-Phenylpent-4-yn-1-yl)oxy]oxane: This compound features a similar structure but with a triple bond in the phenylpentyl group.

    1-Phenyl-4-penten-1-yne: Another related compound with a different functional group arrangement.

Uniqueness

2-[(5-Phenylpent-4-en-1-yl)oxy]oxane is unique due to its specific combination of a phenylpent-4-en-1-yl group and an oxane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

129454-82-6

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-(5-phenylpent-4-enoxy)oxane

InChI

InChI=1S/C16H22O2/c1-3-9-15(10-4-1)11-5-2-7-13-17-16-12-6-8-14-18-16/h1,3-5,9-11,16H,2,6-8,12-14H2

InChI Key

IYOUEYMYPAUREE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC=CC2=CC=CC=C2

Origin of Product

United States

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